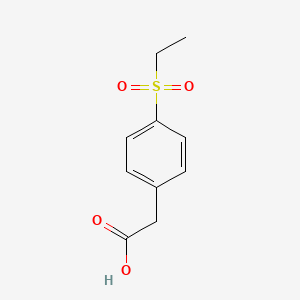

2-(4-(Ethylsulfonyl)phenyl)acetic acid

Übersicht

Beschreibung

2-(4-(Ethylsulfonyl)phenyl)acetic acid is a carboxylic acid derivative featuring a phenyl ring substituted with an ethylsulfonyl group at the para position and an acetic acid moiety at the adjacent carbon. Its molecular formula is C₁₀H₁₂O₄S (inferred from analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, C₉H₁₀O₄S ), with a molecular weight of 228.27 g/mol. The ethylsulfonyl group (-SO₂C₂H₅) is a strong electron-withdrawing substituent, enhancing the acidity of the acetic acid proton (pKa ~3–4) compared to non-sulfonyl analogs.

This compound is utilized in organic synthesis, particularly in amide coupling reactions. For example, it reacts with amines (e.g., 2-amino-5,6-dihydrobenzo[d]thiazol-7(4H)-one) to form biologically active acetamides under EDC/HOBt activation . Its structural features make it relevant in pharmaceutical research, though specific therapeutic applications are less documented compared to analogs like 2-(4-(methylsulfonyl)phenyl)acetic acid, a known impurity in the NSAID Etoricoxib .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Ethylsulfonyl)phenyl)acetic acid typically involves the sulfonation of ethylbenzene followed by carboxylation. The reaction conditions often include the use of strong acids like sulfuric acid for sulfonation and carbon dioxide for carboxylation .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-(Ethylsulfonyl)phenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to yield ethylphenylacetic acid.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Ethylphenylacetic acid.

Substitution: Halogenated phenylacetic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex molecules, facilitating the development of various chemical entities.

- Reactivity : It undergoes oxidation, reduction, and substitution reactions, allowing for the creation of diverse derivatives. For instance, oxidation can yield sulfone derivatives, while reduction can produce ethylphenylacetic acid.

Biology

- Biological Activity : Studies have indicated potential antimicrobial and anti-inflammatory properties. The ethylsulfonyl group enhances the compound's reactivity and binding affinity to biological targets, which may modulate various biological pathways.

- Case Study : In one study, derivatives of phenylacetic acids were shown to exhibit significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, highlighting the potential of sulfonamide compounds in treating infections .

Medicine

- Drug Development : The compound is being explored as a precursor for pharmaceutical compounds. Its unique structure may contribute to the development of novel therapeutic agents.

- Therapeutic Potential : Research indicates that compounds with sulfonamide functional groups can address critical health issues such as arthritis and cancer .

Industry

- Industrial Applications : 2-(4-(Ethylsulfonyl)phenyl)acetic acid is utilized in producing dyes, agrochemicals, and other industrial chemicals. Its versatility makes it valuable in various manufacturing processes.

Wirkmechanismus

The mechanism of action of 2-(4-(Ethylsulfonyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to enhance the compound’s reactivity and binding affinity to target molecules. This can lead to the modulation of biological pathways, resulting in various therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 2-(4-(ethylsulfonyl)phenyl)acetic acid with key structural analogs:

Functional Group Impact

- Sulfonyl vs. Hydroxyl : The sulfonyl group in this compound increases acidity and resonance stabilization of the conjugate base compared to 2-(4-hydroxyphenyl)acetic acid. This makes it more reactive in nucleophilic reactions (e.g., amide bond formation) .

- Ethyl vs. Methyl Sulfonyl: The ethyl group in the target compound confers greater lipophilicity (logP ~1.5 vs.

- Ester vs. Carboxylic Acid : Ethyl 2-phenylacetoacetate lacks the free carboxylic acid, reducing solubility in aqueous media but enhancing stability in organic solvents .

Biologische Aktivität

2-(4-(Ethylsulfonyl)phenyl)acetic acid, with the CAS number 383135-47-5, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features an ethylsulfonyl group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. While detailed mechanisms are still being elucidated, preliminary studies suggest that it may interact with cyclooxygenase (COX) enzymes, similar to other phenylacetic acid derivatives.

- COX Inhibition : The compound has been investigated for its potential as a COX inhibitor, which plays a crucial role in inflammation and pain pathways. Inhibition of COX-2 specifically may lead to anti-inflammatory effects without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs).

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit the expression of COX-2 in various cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

- Study on COX Inhibition : A study demonstrated that derivatives similar to this compound showed potent COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating strong selectivity towards COX-2 over COX-1 .

- Antimicrobial Evaluation : Another investigation assessed various phenylacetic acid derivatives for their antimicrobial efficacy. The results indicated that compounds with similar substituents exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria .

- Pharmacokinetic Studies : Pharmacokinetic profiling revealed that certain analogs of this compound demonstrated favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What synthetic methodologies are commonly employed to introduce the ethylsulfonyl group into arylacetic acid derivatives like 2-(4-(Ethylsulfonyl)phenyl)acetic acid?

Methodological Answer:

The ethylsulfonyl group is typically introduced via sulfonation of the aromatic ring. A two-step approach is often used:

Sulfonation : Reacting 4-bromophenylacetic acid with sodium sulfite under acidic conditions to form the sodium sulfonate intermediate.

Alkylation : Treating the sulfonate intermediate with ethyl bromide in the presence of a base (e.g., KOH) to substitute the sulfonate group with ethylsulfonyl .

Yield Optimization : Reaction temperatures (80–100°C) and solvent polarity (e.g., DMF) significantly impact yields. Catalysts like tetrabutylammonium bromide (TBAB) can improve alkylation efficiency .

Q. Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 257.07 for C₁₀H₁₂O₄S) and fragmentation patterns .

- HPLC-PDA : Assess purity (>98%) using a C18 column (mobile phase: acetonitrile/0.1% formic acid) .

Q. Advanced: How can computational modeling resolve discrepancies in the reported reactivity of the ethylsulfonyl group under nucleophilic conditions?

Methodological Answer:

Contradictions in reactivity (e.g., susceptibility to hydrolysis vs. stability) arise from solvent effects and steric hindrance.

- DFT Calculations : Model the transition state of nucleophilic attacks (e.g., OH⁻) on the sulfonyl group. Solvent models (e.g., PCM for water) predict activation energies, explaining why polar protic solvents accelerate hydrolysis .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions on the sulfonyl group, guiding predictions of site-specific reactivity .

Q. Advanced: How to address inconsistencies in crystallographic data for structurally similar arylacetic acid derivatives?

Methodological Answer:

Discrepancies in reported crystal structures (e.g., bond lengths, packing motifs) may stem from:

- Polymorphism : Screen crystallization conditions (e.g., ethanol vs. acetone) to isolate different polymorphs .

- Validation Tools : Use PLATON or Mercury to check for missed symmetry elements or disorder in published CIF files. Cross-validate with powder XRD to confirm phase purity .

Q. Advanced: What strategies enhance the regioselectivity of sulfonation in arylacetic acid derivatives?

Methodological Answer:

Regioselective sulfonation at the para position is critical. Key approaches include:

- Directing Groups : Introduce electron-withdrawing groups (e.g., -COOH) to orient sulfonation.

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., di-sulfonation) by shortening reaction times .

- Catalytic Systems : Use iodine or FeCl₃ to lower activation energy for para selectivity .

Q. Basic: What are the primary biological targets of ethylsulfonyl-substituted arylacetic acids in pharmacological studies?

Methodological Answer:

These compounds often target enzymes with nucleophilic active sites:

- Cyclooxygenase (COX) : The ethylsulfonyl group mimics the carboxylate moiety of arachidonic acid, enabling competitive inhibition. Assay IC₅₀ values using ELISA-based COX-1/2 activity kits .

- Aldose Reductase : The sulfonyl group hydrogen-bonds to catalytic residues (e.g., Tyr48), reducing diabetic complications in in vivo models .

Q. Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Methodological Answer:

Common issues include steric hindrance and poor leaving-group ability. Solutions:

- Activation of COOH : Use EDCl/HOBt or DCC to form active esters before amide coupling .

- Micellar Catalysis : Employ TPGS-750-M in water to improve solubility and reduce aggregation .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles (evidenced by SDS data for analogous compounds) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Eigenschaften

IUPAC Name |

2-(4-ethylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-15(13,14)9-5-3-8(4-6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOLLUNLZJLQMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402004 | |

| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383135-47-5 | |

| Record name | 2-(4-(Ethylsulfonyl)phenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(ethanesulfonyl)phenyl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.